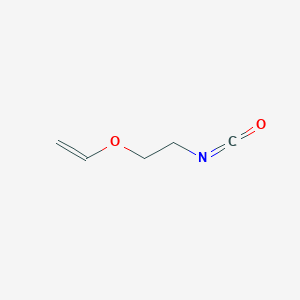
(2-Isocyanatoethoxy)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isocyanatoethoxy)ethene is an organic compound with the molecular formula C₅H₇NO₂ It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethoxyethene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanatoethoxy)ethene typically involves the reaction of ethylene oxide with isocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH2=CH2+HNCO→CH2=CH−OCH2−NCO
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where ethylene oxide and isocyanic acid are combined under specific temperature and pressure conditions. The reaction is typically catalyzed by a suitable catalyst to enhance the yield and selectivity of the product. The resulting compound is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
(2-Isocyanatoethoxy)ethene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
Chemistry
In chemistry, (2-Isocyanatoethoxy)ethene is used as a building block for the synthesis of various polymers and copolymers. Its reactivity with different nucleophiles makes it a versatile compound for creating materials with specific properties.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and biomedical devices due to their ability to form biocompatible polymers.
Industry
In the industrial sector, this compound is primarily used in the production of polyurethanes. These materials are essential in manufacturing foams, adhesives, sealants, and coatings. The compound’s reactivity also makes it valuable in creating specialty chemicals and materials with tailored properties.
作用機序
The mechanism of action of (2-Isocyanatoethoxy)ethene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes, including the formation of ureas, urethanes, and polyurethanes. The molecular targets and pathways involved are primarily related to the nucleophilic attack on the isocyanate group, leading to the formation of stable products.
類似化合物との比較
Similar Compounds
Ethyl isocyanate: Similar in structure but lacks the ethoxyethene backbone.
Methyl isocyanate: Another isocyanate compound with different reactivity and applications.
Phenyl isocyanate: Contains a phenyl group instead of the ethoxyethene backbone.
Uniqueness
(2-Isocyanatoethoxy)ethene is unique due to its ethoxyethene backbone, which imparts specific reactivity and properties. This structure allows for the formation of polymers with distinct characteristics compared to other isocyanate compounds. Its ability to undergo polymerization and form polyurethanes makes it particularly valuable in industrial applications.
特性
CAS番号 |
827320-16-1 |
|---|---|
分子式 |
C5H7NO2 |
分子量 |
113.11 g/mol |
IUPAC名 |
1-ethenoxy-2-isocyanatoethane |
InChI |
InChI=1S/C5H7NO2/c1-2-8-4-3-6-5-7/h2H,1,3-4H2 |
InChIキー |
HJGDEBOFNVBPKY-UHFFFAOYSA-N |
正規SMILES |
C=COCCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


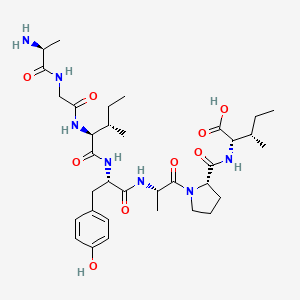

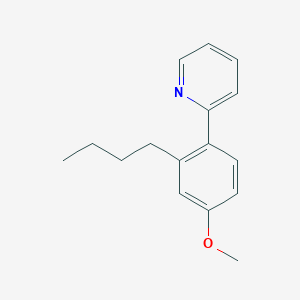


![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
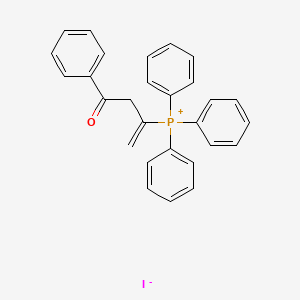
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)

![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
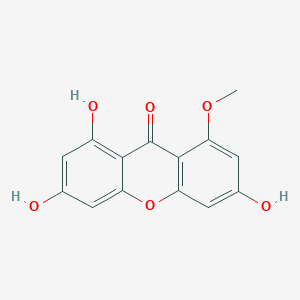
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
